molecular formula C10H11F3O3 B14378203 Acetic acid;[4-(trifluoromethyl)phenyl]methanol CAS No. 89751-95-1

Acetic acid;[4-(trifluoromethyl)phenyl]methanol

Katalognummer: B14378203
CAS-Nummer: 89751-95-1
Molekulargewicht: 236.19 g/mol
InChI-Schlüssel: BGYXWFHBDQNQNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;[4-(trifluoromethyl)phenyl]methanol is a chemical compound with the molecular formula C10H9F3O2. It is an ester derivative of acetic acid and 4-(trifluoromethyl)phenylmethanol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[4-(trifluoromethyl)phenyl]methanol typically involves the esterification of acetic acid with 4-(trifluoromethyl)phenylmethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;[4-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Acetic acid;[4-(trifluoromethyl)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of acetic acid;[4-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and 4-(trifluoromethyl)phenylmethanol, which can then interact with various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid;[4-(trifluoromethyl)phenyl]methanol is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its carboxylic acid counterparts. This makes it particularly useful in applications requiring specific chemical behaviors .

Eigenschaften

CAS-Nummer

89751-95-1

Molekularformel

C10H11F3O3

Molekulargewicht

236.19 g/mol

IUPAC-Name

acetic acid;[4-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H7F3O.C2H4O2/c9-8(10,11)7-3-1-6(5-12)2-4-7;1-2(3)4/h1-4,12H,5H2;1H3,(H,3,4)

InChI-Schlüssel

BGYXWFHBDQNQNG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C1=CC(=CC=C1CO)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.